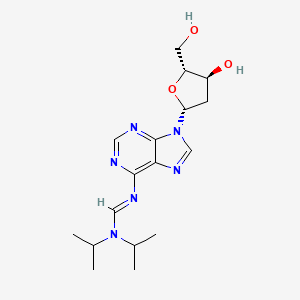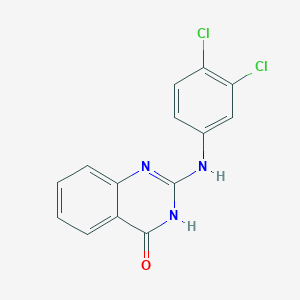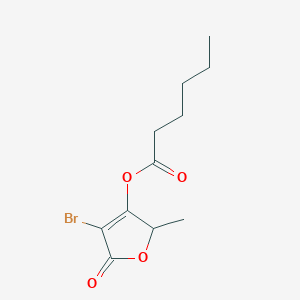
2-Methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is a heterocyclic compound belonging to the isoxazolidine family. Isoxazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various organic compounds. This particular compound features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at position 2, a pentyl group at position 5, and a p-tolyl group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction is highly regio- and stereoselective, allowing for the formation of isoxazolidines with high selectivity. For instance, ketonitrones containing ester groups can react with alkenes under specific conditions to form isoxazolidines .
Industrial Production Methods
While specific industrial production methods for 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the isoxazolidine ring can lead to the formation of 3-amino alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of the isoxazolidine ring.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of 3-amino alcohols.
Substitution: Various substituted isoxazolidines.
Applications De Recherche Scientifique
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-5-pentyl-3-(p-tolyl)isoxazolidine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine: Similar structure but with a phenyl group instead of a pentyl group.
2-Methyl-5-ethyl-3-(p-tolyl)isoxazolidine: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
2-Methyl-5-pentyl-3-(p-tolyl)isoxazolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially affecting its interaction with biological membranes and targets.
Propriétés
Numéro CAS |
88330-54-5 |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)-5-pentyl-1,2-oxazolidine |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-15-12-16(17(3)18-15)14-10-8-13(2)9-11-14/h8-11,15-16H,4-7,12H2,1-3H3 |
Clé InChI |
PRONIIBUVZJGPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(N(O1)C)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Chlorophenoxy)phenoxy]-1-(5-methyl-1,2-oxazolidin-2-yl)propan-1-one](/img/structure/B12910799.png)

![5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine](/img/structure/B12910817.png)








![[1,1'-Biphenyl]-2-sulfonic acid](/img/structure/B12910868.png)

![3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12910889.png)
